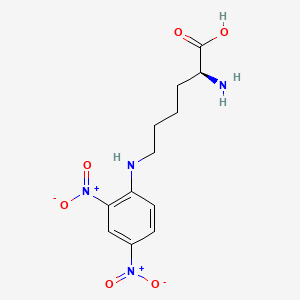

Dinitrophenyl-lysine

Description

Properties

IUPAC Name |

(2S)-2-amino-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O6/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22/h4-5,7,9,14H,1-3,6,13H2,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKKPUNNTZKBSR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911153 | |

| Record name | N~6~-(2,4-Dinitrophenyl)lysinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094-76-4 | |

| Record name | N6-(2,4-Dinitrophenyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Dinitrophenyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(2,4-Dinitrophenyl)lysinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DNP-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6TD66F98C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Foundational Research Significance of Dinitrophenylation

The journey of dinitrophenylation as a cornerstone of protein chemistry began with the groundbreaking work of British biochemist Frederick Sanger. nih.govwikipedia.org Before Sanger's research in the 1940s and 1950s, the precise chemical composition of proteins was a matter of speculation, with some theories suggesting they were amorphous aggregates rather than molecules with a defined sequence. nih.govcreative-biolabs.com

Sanger's investigation into the structure of bovine insulin (B600854) provided the first definitive proof that a protein has a specific, genetically determined sequence of amino acids. wikipedia.orghistoryofinformation.com Central to this achievement was the use of 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB), a compound that became widely known as Sanger's reagent. nih.govucla.eduquora.com The chemical process involved a nucleophilic aromatic substitution, where the N-terminal α-amino group of a polypeptide chain attacks the FDNB molecule, displacing the fluoride (B91410) ion. ucla.eduvaia.com This reaction forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid. wikipedia.orgcreative-biolabs.com

The process involved these key steps:

Labeling: The intact protein was treated with FDNB, which covalently attached the DNP group to any free amino groups. This included the N-terminal amino acid of each polypeptide chain and the epsilon-amino (ε-amino) group on the side chain of any lysine (B10760008) residues within the chain. creative-biolabs.comyoutube.comstackexchange.com

Hydrolysis: The DNP-labeled protein was then subjected to complete acid hydrolysis, which breaks all the peptide bonds, releasing the individual amino acids. creative-biolabs.com The bond between the DNP group and the amino acid is resistant to this hydrolysis. creative-biolabs.comgbiosciences.com

Identification: The resulting mixture contained free, unlabeled amino acids and the yellow-colored DNP-amino acids. These DNP derivatives could be separated from the unlabeled amino acids using solvent extraction and identified by chromatography. wikipedia.orgcreative-biolabs.comstackexchange.com

When Sanger applied this method to insulin, he identified two distinct DNP-amino acids, DNP-glycine and DNP-phenylalanine, revealing that the insulin molecule was composed of two different polypeptide chains (named A and B). vaia.comnobelprize.org He also identified ε-DNP-lysine. youtube.comgbiosciences.com This was distinguishable from an N-terminal DNP-lysine because an internal lysine residue would only be labeled at its ε-amino group, whereas a lysine at the N-terminus would be di-DNP-labeled (at both the α- and ε-amino groups) after hydrolysis. stackexchange.com By using enzymes to partially break down the protein and repeating the labeling process on the smaller fragments, Sanger was able to piece together the entire 51-amino acid sequence of insulin by 1955. wikipedia.orghistoryofinformation.comyoutube.com This monumental work, which earned him the Nobel Prize in Chemistry in 1958, fundamentally established the principle that every protein has a unique and precisely defined primary structure. nih.govwikipedia.org

Dinitrophenyl Lysine As a Prototypical Hapten in Immunological Studies

In the field of immunology, Dinitrophenyl-lysine serves as a classic example of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein or a synthetic polymer. nih.govmybiosource.com The DNP group itself is not immunogenic, but when conjugated to a carrier, it becomes a potent antigenic determinant, stimulating the production of antibodies that specifically recognize the DNP moiety. mybiosource.comnih.gov

The DNP-lysine system has been invaluable for dissecting the fundamental mechanisms of antibody response. mybiosource.com Researchers have extensively used conjugates like DNP-poly-L-lysine (DNP-PLL) or DNP-conjugated proteins (e.g., DNP-BSA) as model antigens. nih.govmybiosource.com Studies with DNP-PLL in guinea pigs were instrumental in discovering the genetic control of the immune response, showing that the ability to respond to this simple, synthetic antigen is determined by a dominant autosomal gene. nih.govnih.gov These studies revealed that some animals are "responders," developing both antibody and delayed-type hypersensitivity responses, while "non-responders" show a limited or absent response. nih.govnih.govoup.com

Furthermore, DNP-lysine has been central to investigating antibody affinity and specificity. oup.comnih.govnih.gov By synthesizing a series of DNP-oligolysine haptens of varying lengths, researchers could precisely probe the size and characteristics of the antibody-combining site. oup.com These studies, often employing techniques like equilibrium dialysis and fluorescence quenching, demonstrated that the affinity of anti-DNP antibodies could be influenced by the length of the peptide chain attached to the DNP group. oup.com

The DNP hapten is also a critical tool in allergy research for studying IgE-mediated hypersensitivity. The cross-linking of IgE antibodies bound to high-affinity receptors (FcεRI) on the surface of mast cells and basophils by a multivalent antigen triggers cellular degranulation and the release of inflammatory mediators. DNP-conjugated molecules are frequently used as the model antigen in these systems to understand the structural and spatial requirements for triggering an allergic response. synabs.be

Fundamental Contributions of Dinitrophenyl Lysine in Bioconjugation and Molecular Labeling Science

Hapten-Carrier Conjugates and their Immunogenic Properties

The concept of haptens and carriers is central to understanding how the immune system recognizes and responds to a vast array of foreign substances. This compound serves as a classic model hapten, allowing for precise investigation into the mechanisms of immunogenicity.

Dinitrophenyl-Poly-L-lysine (DNP-PLL) as a Defined Model Antigen

Dinitrophenyl-poly-L-lysine (DNP-PLL) is a synthetic antigen that has been extensively used in immunological studies due to its well-defined chemical structure. nih.govscispace.com It consists of the DNP hapten attached to a polymer of the amino acid L-lysine. This defined composition allows for controlled experiments to probe the specifics of the immune response. nih.govscispace.com The ability of an animal to mount an immune response to DNP-PLL is a genetically determined trait, making it an excellent model for studying the genetic control of immunity. scispace.comsemanticscholar.org In "responder" animals, DNP-PLL acts as a complete antigen, capable of inducing both antibody production and cellular immunity. nih.gov Conversely, in "non-responder" animals, DNP-PLL behaves as a hapten, requiring conjugation to an immunogenic carrier protein to elicit an antibody response. scispace.comnih.gov

Mechanisms of Antigen Presentation and Processing by Immune Cells

For an immune response to be initiated against a hapten-carrier conjugate like DNP-PLL, it must first be processed and presented by antigen-presenting cells (APCs), such as macrophages and dendritic cells. These cells internalize the antigen, break it down into smaller peptide fragments, and then display these fragments on their surface bound to Major Histocompatibility Complex (MHC) molecules. T-helper cells then recognize these peptide-MHC complexes, initiating a cascade of events that leads to B-cell activation and antibody production. elifesciences.org The carrier portion of the conjugate is crucial for T-cell recognition, while B-cells, through their surface antibody receptors, recognize the haptenic DNP determinant. nih.gov This dual recognition is a cornerstone of T-cell dependent antibody responses. elifesciences.org

Modulation of Immune Responses by this compound Conjugates

This compound conjugates can be used to not only stimulate but also to modulate or even suppress immune responses. For instance, the phenomenon of immunological tolerance, a state of unresponsiveness to a specific antigen, can be studied using these conjugates. Inducing tolerance to the carrier protein can render an animal unresponsive to the DNP hapten attached to it. nih.govoup.com Furthermore, the nature of the carrier and the density of the DNP hapten on the carrier can influence the type and magnitude of the immune response. nih.gov Studies have shown that certain DNP conjugates can either enhance or inhibit immune responses, demonstrating the fine-tuned regulation of the immune system. nih.govnih.gov For example, while DNP-PLL can be immunogenic in responder animals, it can also exert an inhibitory effect on the immune response to other antigens. nih.govnih.gov

Genetic Determinants of Immune Responsiveness to Dinitrophenyl-Poly-L-lysine

A significant breakthrough in immunology was the discovery that the ability to respond to synthetic polypeptide antigens like DNP-PLL is under the control of specific immune response (Ir) genes. nih.govscispace.comsemanticscholar.org In guinea pigs, a single autosomal dominant gene, often referred to as the "PLL gene," governs the ability to mount an immune response to DNP-PLL. nih.govscispace.comsemanticscholar.org Animals possessing this gene ("responders") can recognize and respond to DNP-PLL, while those lacking it ("non-responders") cannot. scispace.comnih.gov This genetic control is linked to the ability of the animal's MHC molecules to bind and present peptides derived from the poly-L-lysine carrier. semanticscholar.org This finding was crucial in establishing the role of MHC genes in controlling immune responses to specific antigens. semanticscholar.org

| Animal Model | Gene | Phenotype | Immune Response to DNP-PLL |

| Guinea Pig | PLL gene present | Responder | Antibody production and delayed-type hypersensitivity. scispace.comnih.gov |

| Guinea Pig | PLL gene absent | Non-responder | No response, unless DNP-PLL is complexed with an immunogenic carrier. scispace.comnih.gov |

Elucidation of Carrier Specificity and the Hapten-Carrier Effect

The hapten-carrier effect is a fundamental principle in immunology, demonstrating that for a robust antibody response to a hapten, both the hapten and the carrier molecule must be recognized by the immune system. semanticscholar.orgnih.gov This typically involves the cooperation between B-lymphocytes, which recognize the hapten (DNP), and T-lymphocytes, which recognize processed fragments of the carrier protein. nih.gov Studies with DNP-protein conjugates have shown that animals primed with a specific carrier protein will mount a strong secondary antibody response to the DNP hapten only when it is presented on the same carrier. semanticscholar.orgnih.gov This carrier specificity is crucial for the generation of high-affinity antibodies and immunological memory. nih.govnih.gov Research has demonstrated that the carrier recognition unit is a lymphoid cell, and that tolerance to the carrier molecule abrogates the antibody response to the hapten. semanticscholar.orgoup.com

Kinetics of Antibody Production and Affinity Maturation in Response to Dinitrophenyl Determinants

The immune response to DNP determinants is a dynamic process characterized by changes in antibody concentration, class, and affinity over time. Following initial exposure to a DNP-carrier conjugate (primary response), there is a lag phase, followed by the production of predominantly IgM antibodies with relatively low affinity for the DNP hapten. nih.gov A subsequent exposure to the same antigen elicits a more rapid and robust secondary response, characterized by a switch to the production of high-affinity IgG antibodies. nih.govnih.govrupress.org This process of affinity maturation, where the average affinity of the antibodies for the hapten increases over time, is a result of somatic hypermutation of the antibody genes in B-cells and the subsequent selection of B-cells producing higher affinity antibodies. nih.gov

| Research Finding | Description |

| Primary vs. Secondary Response | The secondary response to DNP-carrier conjugates is characterized by a shorter lag time, higher antibody titers, and a switch from predominantly IgM to IgG isotypes compared to the primary response. nih.govrupress.org |

| Affinity Maturation | The average affinity of anti-DNP antibodies for the DNP hapten increases with time after immunization and upon subsequent exposures to the antigen. nih.gov This is a key feature of T-cell dependent antibody responses. |

| Role of T-cells | Helper T-cells specific for the carrier protein are essential for the development of high-affinity anti-DNP antibodies and for isotype switching from IgM to IgG. nih.gov |

| Antibody Affinity Measurement | Techniques such as equilibrium dialysis and fluorescence quenching have been used to precisely measure the binding affinity of anti-DNP antibodies for the DNP-lysine hapten. nih.govnih.govnih.gov |

Characteristics of Primary and Secondary Anti-Dinitrophenyl Antibody Responses

The immune response to a DNP-carrier conjugate follows a classical pattern of primary and secondary responses, characterized by distinct quantitative and qualitative differences in antibody production. slideshare.netpearson.com

The primary response , initiated upon the first encounter with a DNP-conjugate, has a longer lag phase as the immune system learns to recognize the antigen. pearson.com This phase is primarily marked by the production of IgM antibodies, which generally have a lower affinity for the DNP hapten. pearson.comteachmephysiology.com Antibody levels are relatively low and decline quickly. teachmephysiology.com

The secondary response , triggered by subsequent exposure to the same DNP-conjugate, is significantly faster, more robust, and of longer duration. pearson.comteachmephysiology.com This is due to the presence of immunological memory established during the primary response. teachmephysiology.com Key features of the secondary anti-DNP response include:

Increased Antibody Titers: Antibody levels can be 100 to 1000 times higher than in the primary response. teachmephysiology.com

Isotype Switching: There is a pronounced shift from IgM to IgG production. teachmephysiology.com Studies in mice immunized with DNP-ovalbumin have shown that early in the secondary response, high levels of a dominant idiotype (Id-460) are present across IgM, IgG1, IgG2a, and IgE isotypes, demonstrating extensive class switching. nih.govnih.gov

Affinity Maturation: The antibodies produced have a progressively higher average affinity for the DNP hapten. teachmephysiology.com This increase in affinity over time is a hallmark of the secondary response. One study using a plaque-inhibition technique observed a 130-fold increase in the average relative affinity of anti-DNP antibodies between one and eight weeks after the initial immunization. aai.org Another study demonstrated that while there was little difference in the inhibitory capacity of DNP-lysine versus dinitro-aniline with early primary antibodies, DNP-lysine became progressively more effective with later primary and secondary antibodies, indicating a maturation of antibody affinity and specificity. nih.gov

| Characteristic | Primary Response | Secondary Response | Reference |

|---|---|---|---|

| Lag Phase | Longer (several days) | Shorter (1-3 days) | pearson.com |

| Peak Antibody Level | Relatively low | 100-1000x higher | teachmephysiology.com |

| Predominant Isotype | IgM >>> IgG | IgG >>> IgM (also IgA, IgE) | teachmephysiology.comnih.govnih.gov |

| Antibody Affinity | Low | High (due to affinity maturation) | teachmephysiology.comaai.org |

Quantitative and Qualitative Assessment of Anti-Dinitrophenyl Antibodies

A variety of methods are employed to measure the concentration and functional quality of anti-DNP antibodies.

Quantitative Assessment:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common technique where microtiter wells are coated with a DNP-conjugate, such as DNP-BSA, to capture specific antibodies from a sample. lifediagnostics.com The amount of bound antibody is then detected, and the concentration is calculated from a standard curve. lifediagnostics.com

Farr Technique: This globulin precipitation assay uses a radiolabeled hapten, like ³H-ε-DNP-L-lysine, to determine antibody concentration by measuring the amount of radioactivity precipitated with the antibody fraction. semanticscholar.orgnih.gov

Plaque-Forming Cell (PFC) Assay: This cellular-level assay quantifies the number of individual B cells actively secreting anti-DNP antibodies. nih.govnih.gov

Qualitative Assessment:

Affinity Measurement: The strength of the antibody-hapten interaction is a critical qualitative measure.

Equilibrium Dialysis: Considered a gold-standard method, it directly measures the binding of a hapten (e.g., ³H-DNP-lysine) to an antibody at equilibrium, though it can be cumbersome. nih.gov

Fluorescence Quenching: This technique measures the decrease in the intrinsic fluorescence of antibody tryptophan residues upon binding to the DNP hapten, allowing for the calculation of the average intrinsic association constant (K₀). nih.gov

Plaque-Inhibition: The relative affinity of antibodies produced by a cell population can be assessed by measuring the concentration of free hapten required to inhibit 50% of plaque formation in a PFC assay. aai.org

Affinity Chromatography: Antibodies can be fractionated based on their affinity by eluting them from a DNP-immunoadsorbent column with increasing concentrations of a chaotropic agent like potassium thiocyanate (B1210189) (KSCN). nih.gov Higher concentrations of KSCN are required to elute higher-affinity antibodies. nih.gov

Heterogeneity Assessment: The diversity of the antibody population is another key qualitative feature.

Isoelectric Focusing (IEF): This method separates antibody molecules based on their isoelectric point (pI), providing a direct visualization of the structural heterogeneity within an antibody population. nih.govoup.com

Plaque-Inhibition Curve Analysis: The slope of the plaque-inhibition curve provides an inverse measure of the heterogeneity of antibody affinity; a steeper slope indicates a more homogeneous population. aai.org

Analysis of Molecular Heterogeneity of Anti-Dinitrophenyl Antibodies

The immune response to a complex antigen like a DNP-protein conjugate is typically polyclonal, meaning it comprises a diverse population of antibody molecules produced by many different B-cell clones. researchgate.net This molecular heterogeneity can be analyzed using several techniques.

Isoelectric focusing (IEF) is a powerful tool that directly assesses structural diversity by separating antibodies based on differences in their net charge. researchgate.net Polyclonal anti-DNP antibodies from immunized rabbits exhibit a complex, multicomponent pattern when subjected to IEF, with antibodies focusing over a broad pH range. oup.comresearchgate.net Studies have identified recurring major antibody components focusing in specific pH ranges (e.g., 7.5–8.5, 6.4–6.6, 5.8–6.1, and 5.3–5.7), although the relative proportions of these components can differ between animals and over the course of an immune response. nih.gov This suggests that while a common repertoire of anti-DNP antibodies may exist, the response is quantitatively unique in each individual. nih.gov

The heterogeneity of secretory IgA (sIgA) anti-DNP antibodies has also been shown to be comparable to that of serum IgG, indicating that similar mechanisms govern antibody diversity in both the systemic and secretory immune systems. oup.com

Interestingly, the heterogeneity of the anti-DNP response can be limited by the nature of the immunizing antigen. researchgate.netpnas.org Using structurally homogeneous or simplified antigens, such as di-dinitrophenyl-gramicidin-S or Papain-S-DNPL, can elicit a much more restricted, and in some cases, electrophoretically homogeneous (monoclonal-like) antibody response. researchgate.netpnas.org

Another layer of analysis involves idiotypes, which are the unique antigenic determinants of an antibody's variable region. The anti-DNP response in BALB/c mice to DNP-ovalbumin is characterized by the early and transient dominance of a specific idiotype known as Id-460, which is associated with the DNP-binding myeloma protein MOPC 460. nih.govnih.gov This shows that even within a polyclonal response, certain antibody variable regions can be preferentially selected and expanded. nih.gov

Mechanisms of Immunological Tolerance Induction with this compound Conjugates

Immunological tolerance is a state of specific unresponsiveness to an antigen. DNP-lysine conjugates have been crucial in elucidating the mechanisms by which tolerance to haptens is established. A key principle is that while haptens require a carrier to become immunogenic, certain hapten-carrier conjugates can act as "tolerogens," inducing tolerance instead of immunity. semanticscholar.orgwikipedia.org The nature of the carrier molecule is paramount; DNP conjugated to a nonimmunogenic carrier can induce a state of DNP-specific tolerance without an initial immune response. semanticscholar.org

Cellular and Molecular Basis of Tolerance to Dinitrophenyl-Poly-L-lysine

The induction of tolerance to DNP involves both T and B lymphocytes. nih.govnih.gov Studies using DNP conjugated to nonimmunogenic carriers like D-poly-L-lysine (D-PLL) or a copolymer of D-glutamic acid and D-lysine (D-GL) have provided significant insights.

T-Cell Tolerance: DNP-D-GL has been shown to induce a profound and specific state of unresponsiveness in hapten-reactive helper T cells. nih.gov This suggests a "central" mechanism of tolerance involving the direct inactivation of T cells. nih.gov

B-Cell Tolerance: DNP-D-GL can also act directly on B cells to induce tolerance. nih.gov In vitro experiments using spleen cells from T-cell-deficient (nude) mice demonstrated that pretreatment with DNP-D-GL caused a significant depression of the subsequent DNP-specific antibody response, confirming that B cells can be rendered tolerant without the involvement of T cells. nih.gov

| Tolerogen | Target Cell | Observed Effect | Reference |

|---|---|---|---|

| DNP-D-GL | Helper T Cells | Specific unresponsiveness (central tolerance) | nih.gov |

| DNP-D-GL | B Cells | Direct induction of unresponsiveness; 70-100% depression of PFC response | nih.gov |

| Carrier (e.g., BSA) in "non-responder" guinea pigs challenged with DNP-PLL-BSA | High-Affinity B Cells | Preferential induction of tolerance, resulting in low-affinity residual antibody response | oup.comoup.com |

Influence of Hapten-Carrier Linkage on Tolerance Induction

The specific chemical bond used to attach a hapten to its carrier can influence the immunogenicity or tolerogenicity of the resulting conjugate. oup.com Research has shown that some haptens, termed carrier immunogenicity reducing haptens (CIRH), can actively suppress the immune response to the carrier protein itself. nih.gov

The mechanism for this effect appears to be related to antigen processing and presentation. nih.gov The conjugation of a CIRH to a protein can alter how that protein is degraded by enzymes within antigen-presenting cells. nih.gov This results in a different repertoire of carrier peptides being presented on MHC molecules to T cells, which may favor the induction of regulatory T cells and lead to a state of tolerance rather than immunity. nih.gov While the specific linkages for DNP have been studied in the context of tolerance, the broader principle is that the fine chemical structure of the hapten-carrier conjugate is a critical determinant of the immune outcome. oup.com

Monoclonal Antibody Studies and this compound Binding Specificity

The development of hybridoma technology has allowed for the production of monoclonal antibodies (mAbs), which are homogeneous preparations of antibodies from a single B-cell clone. Anti-DNP mAbs have served as invaluable reagents for standardizing immunoassays and for studying the fine details of antibody-antigen interactions. synabs.besynabs.be

A panel of nine distinct IgG1 monoclonal anti-DNP antibodies was instrumental in a study that compared five different methods for measuring antibody affinity. nih.govunimelb.edu.au The results showed a significant correlation in the affinity rankings of the mAbs across all techniques, validating the use of simpler methods like globulin precipitation assays against the more complex equilibrium dialysis. nih.gov This study also highlighted a crucial aspect of affinity measurement in polyclonal mixtures: the presence of even a small fraction of high-affinity antibody can disproportionately influence the measured average affinity of a predominantly low-affinity population. nih.gov

Studies on the DNP-binding myeloma protein 315 and its fragments have provided a molecular-level view of binding specificity. The affinity of the intact protein for DNP-lysine is approximately 1,000 times greater than that of the isolated light chain variable domain (VL) dimer. elsevierpure.com This demonstrates the cooperative and essential contribution of the heavy chain variable domain (VH) in forming a high-affinity binding site. elsevierpure.com Further analysis revealed that a specific tryptophan residue within the binding site interacts with the aromatic ring of the DNP hapten. elsevierpure.com

A wide range of rat and mouse anti-DNP monoclonal antibodies have been developed and are commercially available, including various isotypes such as IgG1, IgG2a, IgE, and IgM. synabs.besynabs.bethermofisher.com These reagents, like clones SPE-7 and LO-DNP-2, are critical tools for research in immunology, allergy, and diagnostics. thermofisher.com

| Clone Name | Species/Isotype | Application/Finding | Reference |

|---|---|---|---|

| SPE-7 | Mouse IgE, kappa | Used as a standard for immunoassays (ELISA, Flow Cytometry, etc.). Binds DNP-BSA. | |

| LO-DNP-2 | Rat IgG1, kappa | Used in ELISA and Immunohistochemistry. Immunogen was synthetic DNP. | thermofisher.com |

| Protein 315 | Mouse IgA, lambda | Model for studying binding site structure. Affinity for DNP-lysine is ~1000x higher than its VL dimer. | elsevierpure.com |

| Panel of 9 mAbs | Mouse IgG1 | Used to compare different affinity measurement techniques. | nih.govunimelb.edu.au |

Characterization of Myeloma Proteins Exhibiting Anti-Dinitrophenyl Activity

A significant advancement in understanding antibody specificity came from the study of myeloma proteins, which are homogeneous immunoglobulins produced by plasmacytomas. A small percentage, approximately 5% to 10%, of mouse myeloma proteins demonstrate a selective binding affinity for nitrophenyl ligands. oup.com These proteins provide a uniform population of antibody molecules, unlike the heterogeneous antibodies produced during a typical immune response, making them ideal for detailed structural and functional analysis.

Prominent among these are the proteins produced by mouse plasmacytomas MOPC-315 and MOPC-460. oup.compnas.org Both of these proteins have been classified as IgA immunoglobulins. oup.com The protein from MOPC-315 was found to bind ε-DNP-l-lysine with a high affinity, showing an intrinsic equilibrium association constant (K₀) of 1 to 2 × 10⁷ M⁻¹. oup.com In contrast, the MOPC-460 protein exhibits a markedly different affinity for the same DNP-lysine ligand, highlighting the diversity even within this specific subset of myeloma proteins. oup.com

These myeloma proteins can exist in various forms. For instance, the MOPC-460 protein was observed to be polydisperse, with prominent multimeric forms (11S, 13S, and 16S). oup.com However, through mild reduction and alkylation, these multimers can be converted into a stable 7S monomeric form, which is more suitable for binding studies. oup.com The specific and high-affinity binding of DNP ligands by these myeloma proteins has established them as critical models for investigating the antibody combining site. nih.govnih.govpnas.org

Table 1: Characteristics of Anti-DNP Myeloma Proteins

| Feature | MOPC-315 Protein | MOPC-460 Protein |

|---|---|---|

| Protein Type | Myeloma Protein, IgA | Myeloma Protein, IgA |

| Origin | Mouse Plasmacytoma MOPC-315 | Mouse Plasmacytoma MOPC-460 |

| Binding Ligand | ε-DNP-l-lysine | ε-DNP-l-lysine |

| Affinity (K₀) | 1-2 × 10⁷ M⁻¹ oup.com | Markedly different from MOPC-315 oup.com |

| Structural Notes | Used extensively in binding and affinity labeling studies. pnas.org | Polydisperse with 11S, 13S, 16S multimers; can be reduced to a 7S monomer. oup.com |

Thermodynamics and Specificity of this compound Binding by Antibody Combining Sites

The interaction between DNP-lysine and the antibody combining site is governed by thermodynamic principles that reveal the nature of the binding forces. Studies using techniques like equilibrium dialysis and calorimetry have provided detailed insights into the enthalpy (ΔH), entropy (ΔS), and free energy (ΔG) changes associated with this binding.

Calorimetric measurements have demonstrated that the binding of DNP-lysine to anti-DNP antibodies is a considerably exothermic reaction, indicating it is strongly driven by enthalpy. acs.org For instance, direct calorimetric measurement of the enthalpy of binding for DNP-lysine to rabbit anti-DNP antibodies yielded values significantly more exothermic than those estimated by the van't Hoff method, underscoring the importance of direct measurement for accurate thermodynamic characterization. acs.org

The thermodynamics can vary with temperature. A study on the binding of ε-dinitrophenyl-L-lysine to bovine colostral anti-dinitrophenyl IgG2 over a temperature range of 4-60°C showed a non-linear van't Hoff plot. nih.gov This indicated a large positive heat-capacity change. At low temperatures, the enthalpy factor was the primary contributor to the complex formation, but as temperatures increased, the entropy factor became more significant. nih.gov At physiological temperature (39°C), entropy was the major driver of the free energy of the reaction. nih.gov This phenomenon is an example of enthalpy-entropy compensation in hapten-antibody binding. nih.govacs.org

The specificity of the antibody is not limited to the hapten alone; the carrier molecule to which the hapten is attached can also influence binding. This "carrier specificity" was demonstrated in studies with anti-DNP-poly-l-lysine antibodies. nih.govnih.gov These antibodies showed a higher average intrinsic association constant (K₀) with the DNP-poly-l-lysine conjugate than with the univalent hapten, ε-DNP-L-lysine, alone. nih.govnih.gov The free energy contribution of the poly-l-lysine carrier to this interaction was calculated to be between -0.8 and -2.1 kcal/mole. nih.govnih.gov

Table 2: Thermodynamic Parameters for DNP-Lysine and Analogue Binding to Antibodies

| Antibody System | Ligand | Temp (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |

|---|---|---|---|---|---|---|

| Rabbit anti-DNP | DNP-lysine | 25 | - | -15 to -22.8 | - | acs.org |

| Bovine Colostral anti-DNP IgG2 | ε-DNP-L-lysine | 39 | - | (Becomes less of a factor) | (Major contributor) | nih.gov |

| Rabbit anti-DNP | DNP-lysine | 25 | -9.6 | -12.3 | -9 | acs.org |

| Rabbit anti-TNP | DNP-lysine | 25 | -6.8 | -1.5 | +18 | acs.org |

| Anti-DNP-PLL | ε-DNP-L-lysine vs DNP-PLL | - | -0.8 to -2.1 (carrier contribution) | - | - | nih.govnih.gov |

Affinity Labeling of Antibody Chains with this compound Derivatives

Affinity labeling is a powerful technique used to identify amino acid residues within the antibody combining site. elsevierpure.com This method utilizes a reagent that is structurally similar to the specific hapten (in this case, DNP-lysine) but also contains a reactive group that can form a stable, covalent bond with nearby amino acid side chains.

A classic example involves the use of bromoacetyl derivatives of DNP ligands to label a mouse myeloma protein with high affinity for DNP. nih.govnih.govresearchgate.net In these experiments, reagents such as the bromoacetyl derivative of N-Dnp-ethylenediamine and the bromoacetyl derivative of ε-N-Dnp-L-lysine were reacted with the myeloma protein. nih.govnih.gov

The labeling was highly specific: the reaction could be almost completely blocked by adding a large excess of a non-reactive DNP ligand like ε-Dnp-L-lysine, confirming that the labeling occurred at the specific DNP-binding site. nih.govresearchgate.net Subsequent analysis of the covalently labeled protein revealed that different reagents targeted different chains and residues. The bromoacetyl derivative of N-Dnp-ethylenediamine was found to react exclusively with a tyrosine residue on the light chain. nih.govnih.gov In contrast, the bromoacetyl derivative of ε-N-Dnp-L-lysine labeled a lysine residue exclusively on the heavy chain. nih.govnih.gov

These findings were crucial as they provided direct evidence that both the heavy and light immunoglobulin chains are involved in forming the specific antigen-binding site of an antibody molecule. nih.govnih.govresearchgate.net

Table 3: Affinity Labeling of Anti-DNP Myeloma Protein

| Affinity Labeling Reagent | Target Protein | Labeled Chain | Labeled Amino Acid Residue | Reference |

|---|---|---|---|---|

| Bromoacetyl derivative of N-Dnp-ethylenediamine | Mouse Myeloma Protein | Light Chain | Tyrosine | nih.govnih.gov |

| Bromoacetyl derivative of ε-N-Dnp-L-lysine | Mouse Myeloma Protein | Heavy Chain | Lysine | nih.govnih.gov |

Spectrophotometric and Chromatographic Methodologies for this compound Quantification

The analytical journey of DNP-lysine began with colorimetric methods and has progressed to sophisticated chromatographic separations, each step aimed at improving accuracy, sensitivity, and specificity.

Application of the this compound (Sanger/FDNB) Method in Available Lysine Determination

The foundational method for determining available lysine involves a reaction with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. ucla.educreative-biolabs.comyoutube.com This reagent reacts with the free ε-amino group of lysine residues in proteins under mild alkaline conditions. creative-biolabs.comoup.comstackexchange.com Subsequent acid hydrolysis cleaves the protein into individual amino acids, releasing the stable, yellow-colored ε-N-dinitrophenyl-lysine (ε-DNP-lysine). creative-biolabs.comgbiosciences.com

The concentration of ε-DNP-lysine, and thus the amount of available lysine, was traditionally measured spectrophotometrically. oup.comresearchgate.net This method is based on the principle that the amount of colored DNP-lysine derivative is proportional to the concentration of lysine with a free epsilon amino group. oup.com The Sanger method, while foundational, laid the groundwork for more advanced analytical approaches. creative-biolabs.comgbiosciences.com It has been applied to various food materials, including leaf-protein concentrates and cowpea, to assess their nutritional quality. researchgate.netnih.govneliti.com

The core of the Sanger method involves:

Reaction of the protein with FDNB to label the free ε-amino group of lysine. creative-biolabs.com

Acid hydrolysis of the DNP-labeled protein to break it down into amino acids. stackexchange.com

Separation and quantification of the resulting ε-DNP-lysine. gbiosciences.com

This chemical derivatization accounts for alterations to the ε-amino group, providing a measure of biologically available lysine. oup.com

Refinements in High-Performance Liquid Chromatography (HPLC) for this compound Analysis

To overcome the limitations of spectrophotometric methods, High-Performance Liquid Chromatography (HPLC) has emerged as a superior technique for the analysis of DNP-lysine. oup.comresearchgate.net HPLC offers enhanced separation of ε-DNP-lysine from interfering compounds that can lead to overestimation in spectrophotometric assays. oup.com

Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. longdom.org A typical RP-HPLC method for ε-DNP-lysine analysis involves:

A C18 column for separation. oup.comlongdom.org

A mobile phase often consisting of a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). oup.comlongdom.orgindianchemicalsociety.com

UV detection, with 360 nm being a highly sensitive wavelength for ε-DNP-lysine, although other wavelengths like 254 nm and 436 nm have also been used. oup.comindianchemicalsociety.com

Researchers have optimized various parameters to improve HPLC separation, such as mobile phase composition, pH, and column temperature. For instance, one method found that a mobile phase of acetonitrile-0.01M acetate buffer (pH 5.0) (22:78) at a flow rate of 2 mL/min and a column temperature of 50°C provided effective separation. oup.com The use of HPLC has been validated for lysine quantification in diverse matrices, including food, feed, and biological fluids. mdpi.comnih.gov Some methods focus on the analysis of underivatized amino acids, but derivatization to form compounds like DNP-lysine is a common strategy to enhance detection. acs.org

| Parameter | Method 1 (Hernandez et al.) oup.com | Method 2 (Peterson & Sharma) indianchemicalsociety.com | Method 3 (Turcu et al.) longdom.org |

|---|---|---|---|

| Column | µ-Bondapak C18 | Not specified | BDS Hypersil C18 |

| Mobile Phase | Acetonitrile-0.01M acetate buffer (pH 5.0) (22:78) | 20% acetonitrile and 80% 0.01 M sodium acetate buffer (pH 4.0) | Solvent A (phosphate buffer) and Solvent B (water:acetonitrile:methanol 20:20:60 v/v/v) |

| Flow Rate | 2 mL/min | 1 mL/min | 1.7 mL/min |

| Detection Wavelength | 360 nm | 436 nm | Not specified |

| Column Temperature | 50°C | Not specified | 45°C |

Utilization of High-Performance Thin-Layer Chromatography (HPTLC) for this compound Separation

High-Performance Thin-Layer Chromatography (HPTLC) represents another valuable chromatographic technique for the analysis of DNP-lysine and other amino acid derivatives. nih.gov HPTLC is a planar chromatographic method that offers several advantages, including the ability to analyze multiple samples simultaneously, cost-effectiveness, and procedural simplicity. nih.gov

For the separation of DNP-amino acids, HPTLC has been reviewed as a viable alternative to more complex instrumental methods. nih.gov The separation is typically achieved on silica (B1680970) gel plates, and various solvent systems can be employed to resolve the different DNP derivatives. nih.govsigmaaldrich.com After separation, the spots can be visualized and quantified. This technique has been successfully applied to the quantitative determination of L-lysine in pharmaceutical formulations. sigmaaldrich.com While the direct HPTLC analysis of DNP-lysine is less commonly detailed than HPLC, the principles of separating DNP-amino acids are well-established. nih.gov

Methodological Challenges and Strategies for Enhanced Accuracy in this compound Measurement

Despite its utility, the DNP-lysine method is not without its challenges. Several factors can affect the accuracy of the measurement:

Instability of ε-DNP-lysine: The derivative can be partially destroyed during the acid hydrolysis step, especially in the presence of high concentrations of carbohydrates. oup.com

Interfering Compounds: The formation of colored compounds other than ε-DNP-lysine can lead to an overestimation of the available lysine content. oup.comoup.com Arginine can also cause interference. psu.edu

Incomplete Reactions: Ensuring the complete reaction of FDNB with all available ε-amino groups is crucial for accuracy. stackexchange.com

Byproduct Formation: The dinitrophenylation of proteins produces 2,4-dinitrophenol (B41442) (DNP) as a major byproduct, which can interfere with chromatographic analysis if not properly managed. oup.com

To address these challenges and enhance accuracy, several strategies have been developed:

Chromatographic Separation: The use of HPLC and HPTLC effectively separates ε-DNP-lysine from interfering substances, a significant improvement over spectrophotometric methods. oup.comnih.gov

Optimized Hydrolysis: Modifying hydrolysis conditions, such as using a larger volume of acid, can minimize the destruction of ε-DNP-lysine by reducing the concentration of interfering carbohydrate decomposition products. oup.com

Use of Protective Agents: The addition of compounds like thiodiglycolic acid during hydrolysis can protect the DNP-lysine derivative from degradation. oup.com

Method Validation: Rigorous validation of analytical methods, including assessment of accuracy, precision, linearity, and recovery, is essential to ensure reliable results. mdpi.comnih.gov

Quantification of N,N'-di-[2,4-dinitrophenyl]-L-lysine (α,ε-diDNP-lysine) in Total Available Lysine Assessment

When free lysine or lysine at the N-terminus of a peptide is reacted with FDNB, both the α-amino and ε-amino groups can be derivatized, forming N,N'-di-[2,4-dinitrophenyl]-L-lysine (α,ε-diDNP-lysine). oup.comstackexchange.com This di-substituted derivative is distinct from the mono-substituted ε-DNP-lysine formed from lysine residues within a protein chain. stackexchange.comoup.com

In the context of available lysine determination, the formation of α,ε-diDNP-lysine can be a consideration. If an external standard of ε-DNP-lysine is added to assess recovery, it must be introduced after the FDNB reaction is quenched, as it can be converted to the di-DNP form. oup.com The chromatographic separation of α-DNP-lysine and ε-DNP-lysine has been demonstrated, which is crucial for distinguishing between N-terminal lysine and lysine within the peptide chain. researchgate.net

Immunological Detection Assays Incorporating this compound as a Model Hapten

The dinitrophenyl (DNP) group, often in the form of DNP-lysine, serves as a classic model hapten in immunology. synabs.besemanticscholar.org A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. semanticscholar.org The DNP group's utility stems from its ability to be easily conjugated to proteins and to stimulate a strong and specific antibody response. synabs.besemanticscholar.org

DNP-lysine has been instrumental in a variety of immunological assays and research areas:

ELISA (Enzyme-Linked Immunosorbent Assay): Anti-DNP antibodies are widely used in ELISA and other immunoassays. synabs.bethermofisher.com DNP-lysine conjugates can be used to coat ELISA plates to capture specific antibodies, or DNP-labeled antibodies can be used for detection. nih.gov For instance, L-lysine has been quantified in plasma samples using a competitive ELISA kit, demonstrating the application of immunoassay techniques for amino acid analysis. immusmol.com

Mast Cell Activation Studies: DNP-lysine, conjugated to various carriers, is used to study the mechanisms of allergic reactions. By cross-linking IgE antibodies on the surface of mast cells, DNP-antigen complexes trigger degranulation and the release of inflammatory mediators. nih.govacs.org DNA nanostructures decorated with DNP have been used to investigate the precise spatial requirements for mast cell activation. nih.govacs.org

Studying Immune Responses: DNP-conjugated antigens have been used to investigate various aspects of the immune response, including antibody formation, T-cell dependent responses, and delayed-type hypersensitivity. scilit.comdeepdyve.comnih.gov

The use of DNP as a hapten is advantageous because it is not naturally found in tissues, making it an ideal control and specific target in immunoassays. synabs.be

| Assay/Application | Role of DNP-Lysine | Key Findings/Purpose |

|---|---|---|

| ELISA | Model hapten for antibody capture or detection. nih.govimmusmol.com | Enables quantitative measurement of antibodies or antigens. immusmol.com Used as a control in various immunoassay formats. synabs.be |

| Mast Cell Activation | Triggers degranulation by cross-linking IgE receptors. nih.govacs.org | Investigates the molecular and spatial requirements of allergic responses. nih.govacs.org |

| Immune Response Studies | Elicits specific antibody and cell-mediated immune responses. scilit.comdeepdyve.com | Used to study antibody heterogeneity, delayed-type hypersensitivity, and immune competence. deepdyve.comnih.gov |

Development of Continuous Flow Immunoassays for this compound Detection

Continuous flow immunoassays have been developed as a rapid and sensitive method for the detection of small molecules like DNP-lysine. nih.gov This type of immunosensor operates on the principle of competitive displacement. In this system, an antibody specific to the DNP hapten is immobilized on a solid support within a flow cell. A labeled DNP-antigen conjugate is initially bound to these antibodies. When a sample containing free DNP-lysine is introduced into the continuous flow, the DNP-lysine competes with the labeled conjugate for the antibody binding sites. This competition leads to the displacement of the labeled conjugate, which is then detected downstream. nih.gov

A key advantage of this approach is its speed, with detection possible within minutes, and it eliminates the need for separate incubation or reagent addition steps after sample loading. nih.gov The sensitivity of the assay is critically dependent on parameters such as the density of the immobilized antibody and the flow rate of the sample. nih.gov To move away from the constraints of radioisotopes, fluorescent labels have been successfully substituted. For instance, DNP was coupled to the insulin A chain, which could then be labeled with either Iodine-125 (¹²⁵I) for a radioimmunoassay or fluorescein (B123965) for a non-radioisotopic approach. nih.gov Using such a system, a detection limit for DNP-lysine as low as 143 nM has been achieved. nih.gov

| Parameter | Finding | Reference |

| Analyte | DNP-lysine | nih.gov |

| Labeled Antigen | DNP-Insulin-¹²⁵I or DNP-Insulin-Fluorescein | nih.gov |

| Detection Limit | 143 nM | nih.gov |

| Critical Parameters | Immobilized antibody density, Flow rate | nih.gov |

| Time to Detection | ~3 minutes | nih.gov |

Surface Plasmon Resonance (SPR) Biosensing Platforms for Dinitrophenol and DNP-lysine

Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique for real-time analysis of molecular interactions, including the detection of small molecules like 2,4-dinitrophenol (DNP) and DNP-lysine. unlp.edu.arnih.gov Due to the low molecular weight of these analytes, SPR detection typically employs a competitive inhibition immunoassay format. unlp.edu.arresearchgate.netnicoyalife.com In this setup, a DNP-protein conjugate (e.g., DNP-bovine serum albumin) or a DNP-modified surface is immobilized on the sensor chip. unlp.edu.arnih.gov A specific anti-DNP antibody is then introduced. In the absence of free DNP in a sample, the antibody binds to the immobilized DNP, generating a maximum SPR signal. When a sample containing free DNP is pre-incubated with the antibody or co-injected, the free DNP competes for antibody binding sites, resulting in a decreased SPR signal that is inversely proportional to the concentration of free DNP in the sample. unlp.edu.arnih.gov

To enhance the performance of these biosensors, various surface chemistries have been explored. One successful approach involves the use of a poly-L-lysine (PLL) layer on a gold surface modified with 11-mercaptoundecanoic acid (MUA). unlp.edu.arresearchgate.net This Au-MUA-PLL platform allows for the direct immobilization of DNP, which has been shown to reduce non-specific protein adsorption and improve the performance of competitive inhibition assays compared to traditional self-assembled monolayers. unlp.edu.arresearchgate.net The sensitivity of SPR-based DNP detection can be remarkably high, with some systems achieving detection limits in the parts-per-trillion (ppt) range. nih.gov Signal enhancement strategies, such as using a secondary antibody that binds to the primary anti-DNP antibody, can further increase the detection signal by a factor of three. nih.gov

| Platform | Assay Format | Analyte | Key Findings | Reference |

| Au-MUA-PLL | Competitive Inhibition | 2,4-Dinitrophenol | Reduced non-specific binding; improved assay performance. | unlp.edu.arresearchgate.net |

| Gold thin-film | Competitive Inhibition | 2,4-Dinitrophenol | Detection range from 1 ppt (B1677978) to 1 ppb; signal enhancement with secondary antibody. | nih.gov |

| PMMA beads | Fluorescent Biosensor | 2,4-Dinitrophenol | Minimum detection of 5 ng/ml. | nih.gov |

Radioimmunoassays and Equilibrium Dialysis for Determining Anti-Dinitrophenyl Antibody Affinity

Radioimmunoassays (RIA) and equilibrium dialysis are classical and highly reliable methods for quantifying the affinity of antibody-antigen interactions. nih.govnih.gov These techniques have been instrumental in characterizing the binding properties of anti-Dinitrophenyl (DNP) antibodies. nih.gov

Radioimmunoassay (RIA) is a competitive binding assay that is exceptionally sensitive, capable of detecting picogram quantities of an analyte when using high-affinity antibodies. revvity.com The principle involves competition between a radiolabeled antigen (e.g., ³H-ε-DNP-L-lysine or ¹²⁵I-HOP-DNP-lysine) and an unlabeled antigen (from a standard or sample) for a limited number of antibody binding sites. nih.govrevvity.com After incubation, the antibody-bound antigen is separated from the free antigen, and the radioactivity of the bound fraction is measured. microbenotes.comcreativebiolabs.net A higher concentration of unlabeled antigen results in less binding of the radiolabeled antigen, and thus lower radioactivity. By creating a standard curve, the concentration and affinity of the antibody can be determined. revvity.com

Equilibrium Dialysis is often considered a gold-standard method for measuring binding affinity because it provides a direct measurement of the interaction at equilibrium without potential artifacts from non-equilibrium conditions. nih.gov In this technique, a semi-permeable membrane separates a chamber containing the antibody from a chamber containing the ligand (e.g., ³H-ε-DNP-L-lysine). The ligand is small enough to diffuse across the membrane, while the larger antibody is retained. At equilibrium, the concentration of free ligand is equal on both sides of the membrane. Any excess ligand concentration in the antibody chamber is due to antibody-ligand binding. By measuring the ligand concentrations in both chambers, the affinity constant (Ka) can be calculated.

A comparative study of nine IgG1 monoclonal anti-DNP antibodies demonstrated a significant correlation in the affinity rankings determined by both equilibrium dialysis and RIA (specifically, an ammonium (B1175870) sulphate globulin precipitation assay using ³H-DNP-lysine). nih.gov This concordance highlights the reliability of both methods, with equilibrium dialysis being less equivocal but more cumbersome, and RIA offering a simpler, more widely applicable alternative. nih.gov

| Technique | Ligand Used | Antibody Panel | Key Finding | Reference |

| Equilibrium Dialysis | ³H-ε-DNP-L-lysine, ¹²⁵I-HOP-DNP-lysine | 9 IgG1 monoclonal anti-DNP antibodies | Considered a cumbersome but highly reliable "gold standard" for affinity measurement. | nih.gov |

| Radioimmunoassay (Ammonium Sulphate Precipitation) | ³H-ε-DNP-L-lysine | 9 IgG1 monoclonal anti-DNP antibodies | Produced affinity values that showed concordance with equilibrium dialysis. | nih.gov |

| Radioimmunoassay (Polyethylene Glycol Precipitation) | ¹²⁵I-HOP-DNP-lysine, ¹²⁵I-DNP-HSA | 9 IgG1 monoclonal anti-DNP antibodies | Affinity rankings were significantly correlated with other methods. | nih.gov |

Plaque-Inhibition Techniques for Cellular Level Anti-Dinitrophenyl Antibody Analysis

Plaque-inhibition assays are powerful tools for studying antibody responses at the level of individual antibody-secreting cells. These techniques have been adapted to investigate the production and characteristics of anti-Dinitrophenyl (DNP) antibodies.

Hemolytic Plaque-in-Gel Assay: This assay, a modification of the Jerne plaque assay, is used to identify and enumerate individual cells secreting anti-DNP antibodies. oup.comsemanticscholar.org In this method, spleen cells or other lymphoid cells are mixed with sheep red blood cells (SRBCs) that have been chemically coupled with a DNP hapten (e.g., DNP-bovine serum albumin). oup.com This mixture is then suspended in a semi-solid agarose (B213101) gel. If a cell is secreting anti-DNP antibodies, the antibodies will diffuse and bind to the surrounding DNP-coated SRBCs. The addition of complement then leads to the lysis of these antibody-coated SRBCs, creating a clear zone, or "plaque," around the antibody-producing cell. nih.govnih.gov The specificity of this assay is confirmed by the inhibition of plaque formation when a soluble hapten, such as DNP-lysine, is added to the gel. oup.com This technique has been used to show that during the maturation of the primary immune response to DNP, the mean diameter of the plaques increases, correlating with an increase in antibody affinity. documentsdelivered.com

Plaque-Inhibition with Bacteriophage: Another approach utilizes the neutralization of bacteriophage as a highly sensitive method to detect and characterize anti-DNP antibodies. nih.gov In this system, the DNP hapten is conjugated to a bacteriophage, such as T4 (DNP-phage). nih.govsemanticscholar.org When anti-DNP antibodies are present, they bind to the DNP-phage and neutralize its ability to infect bacteria and form plaques. The inhibitory capacity of different haptens can then be assessed by their ability to prevent this neutralization. For example, by comparing the concentrations of DNP-lysine and dinitro-aniline required to inhibit phage neutralization, researchers have studied the heterogeneity and maturation of the anti-DNP antibody response over time. nih.gov Studies have shown that with antibodies from later stages of the immune response, DNP-lysine becomes a significantly more effective inhibitor than dinitro-aniline, reflecting a shift in antibody specificity and affinity. nih.gov

| Technique | Target | Inhibitor | Key Research Finding | Reference |

| Hemolytic Plaque-in-Gel | DNP-coupled Sheep Red Blood Cells | DNP-lysine | Plaque formation is inhibited by the specific hapten; plaque diameter correlates with antibody affinity during immune response maturation. | oup.comdocumentsdelivered.com |

| Bacteriophage Neutralization Inhibition | DNP-conjugated T4 Bacteriophage | DNP-lysine, Dinitro-aniline | The relative inhibitory capacity of different haptens changes during the immune response, indicating antibody heterogeneity and affinity maturation. | nih.gov |

Advanced Chemical Labeling and Bioconjugation Techniques Utilizing this compound

The chemical reactivity of the dinitrophenyl group has been exploited in a variety of advanced labeling and bioconjugation strategies. These techniques are fundamental for protein sequencing, amino acid analysis, and the development of sophisticated molecular probes.

N-terminal and ε-Amino Group Derivatization with Dinitrophenyl Reagents

The classic reagent for dinitrophenylation is 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent. gbiosciences.comwikipedia.org DNFB reacts with free primary and secondary amino groups via nucleophilic aromatic substitution. gbiosciences.com In proteins and peptides, this includes the α-amino group at the N-terminus and the ε-amino group of lysine side chains. stackexchange.comstackexchange.com

The derivatization process is typically carried out under mild alkaline conditions, for example, in a sodium bicarbonate solution. stackexchange.com When a protein is treated with DNFB prior to hydrolysis, the reagent primarily reacts with the accessible ε-amino groups of lysine residues within the polypeptide chain, as most α-amino groups are involved in peptide bonds. stackexchange.com Subsequent acid hydrolysis of the DNP-ylated protein breaks the peptide bonds, yielding a mixture of free amino acids and ε-DNP-lysine. stackexchange.comscite.ai The DNP group is stable to acid hydrolysis, allowing for the quantification of available lysine. gbiosciences.comscite.ai

If DNFB is used to identify the N-terminal amino acid of a peptide, the reaction creates a DNP-derivative at the N-terminus. After hydrolysis, this DNP-amino acid can be identified chromatographically. stackexchange.com If the N-terminal residue is lysine, a di-DNP-lysine derivative (with DNP on both the α- and ε-amino groups) will be formed. This can be distinguished from internal ε-DNP-lysine residues, which will have a free α-amino group after hydrolysis and thus different chromatographic properties. stackexchange.com To improve detection in mass spectrometry, alternative reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) have been developed, which introduce a readily protonatable site for enhanced signal in positive-ion ESI-MS. lookchem.com

| Reagent | Target Group(s) | Procedure Highlight | Application | Reference |

| 1-fluoro-2,4-dinitrobenzene (DNFB) | α-amino (N-terminus), ε-amino (Lysine) | Reaction in bicarbonate buffer, followed by acid hydrolysis. | N-terminal sequencing, Quantification of available lysine. | gbiosciences.comstackexchange.com |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | α-amino (N-terminus), ε-amino (Lysine) | Derivatization for enhanced ESI-MS detection. | Improved sensitivity in LC-MS analysis of amino acids. | lookchem.com |

Design and Application of Dinitrophenyl-based Fluorescent and Chromogenic Probes

The strong electron-withdrawing nature of the two nitro groups on the dinitrophenyl (DNP) moiety makes it an excellent component in the design of fluorescent and chromogenic probes. mdpi.com The DNP group can act as a quencher, a recognition site, or a chromophore in various sensor designs. mdpi.comresearchgate.netresearchgate.netnih.gov

Chromogenic Probes: Dinitrophenol derivatives have been successfully utilized to create colorimetric chemosensors, particularly for the detection of metal ions. mdpi.com For example, a water-soluble chemosensor, HDHT, was synthesized by combining a dinitrophenol moiety with Girard's Reagent T. mdpi.com This probe selectively detects Cu²⁺ ions, causing a distinct color change from yellow to colorless. The dinitrophenol group provides both the chromophore and a chelating site for the metal ion. mdpi.com The detection is highly sensitive, with a calculated detection limit of 6.4 x 10⁻² µM. mdpi.com Such probes offer a simple, rapid, and visual method for on-site testing in environmental and biological samples. researchgate.net

Fluorescent Probes: The DNP group is often employed as a quencher in "turn-on" fluorescent probes. The fluorescence of a nearby fluorophore can be suppressed by the DNP moiety through mechanisms like Photoinduced Electron Transfer (PeT). researchgate.netnih.gov Upon reaction with a specific analyte, the DNP group is cleaved or its electronic properties are altered, leading to a restoration of fluorescence. For instance, a DNP alkylthioether was used as a recognition unit for thiols, such as glutathione (B108866) (GSH). researchgate.net In its initial state, the probe's fluorescence is quenched. Upon reaction with GSH, the DNP group is released, resulting in a significant enhancement of fluorescence, allowing for the imaging of GSH in living cells. researchgate.net The design of these probes can be highly sophisticated, incorporating various fluorophores (like BODIPY or cyanine) and targeting moieties to direct the probe to specific cellular compartments, such as lysosomes. researchgate.netnih.govnih.gov

| Probe Type | DNP Function | Target Analyte | Sensing Mechanism | Key Feature | Reference |

| Chromogenic | Chromophore / Chelator | Cu²⁺ | Color change from yellow to colorless upon binding. | High water solubility and sensitivity (LOD: 6.4 x 10⁻² µM). | mdpi.com |

| Fluorescent | Quencher / Recognition | Glutathione (GSH) | Thiolysis of DNP alkylthioether releases the quencher, "turning on" fluorescence. | Allows for imaging of biothiols in living cells. | researchgate.net |

| Fluorescent | Quencher | Hydrogen Sulfide (H₂S) | H₂S-mediated thiolysis of a DNP ether linked to a BODIPY fluorophore. | Fast response and lysosome-targeting capability. | researchgate.net |

Site-Selective Bioconjugation Strategies for Lysine Residues

The bioconjugation of proteins with specific molecules at defined sites is a powerful tool in chemical biology, diagnostics, and therapeutics. Lysine, with its primary amine in the side chain, is a frequent target for such modifications due to its high natural abundance and surface accessibility on proteins. rsc.org However, this very abundance presents a significant challenge: achieving site-selectivity. rsc.orgnih.gov Stochastic modification of the numerous lysine residues on a protein surface leads to a heterogeneous mixture of products, which can compromise the protein's function and lead to suboptimal performance, for instance, in antibody-drug conjugates (ADCs). rsc.orgnih.gov To overcome this, researchers have developed sophisticated strategies to direct conjugation to a single, desired lysine residue.

A key principle underlying many site-selective lysine modification strategies is the exploitation of the unique local microenvironment of a particular lysine residue. The reactivity of a lysine's ε-amino group can be significantly influenced by neighboring amino acids, which can alter its pKa value or participate in the reaction mechanism. nih.gov For example, the presence of nearby histidine and aspartic acid residues has been shown to accelerate the rate of labeling of a specific lysine (K188) in the antigen-binding fragment (Fab) of the antibody trastuzumab. nih.gov This enhanced reactivity allows for selective modification at that site using reagents like fluorophenyl esters, while other lysine residues on the protein remain unmodified. nih.gov

Several distinct methodologies have been developed to achieve site-selective lysine bioconjugation:

Proximity-Induced Reactivity: This strategy utilizes reagents that are designed to bind to a specific site on a protein, thereby increasing the effective concentration of the reactive group near a target lysine. One such approach is the cysteine-to-lysine transfer (CLT) protocol, which offers improved homogeneity while retaining the stability of amide linkages. rsc.org

Enzyme-Directed Modification: Enzymes offer exceptional site-selectivity due to their highly structured active sites. nih.gov For instance, Sortase A from Staphylococcus aureus can catalyze the formation of a covalent isopeptide bond between a specific recognition motif and a nucleophile, including the ε-amino group of a lysine residue. nih.gov

Reagents with Tuned Reactivity: The development of novel chemical reagents is central to site-selective modification. While N-Hydroxysuccinimide (NHS) esters are commonly used for lysine labeling, they can also react with other nucleophilic amino acids like cysteine and tyrosine. rsc.org More selective reagents, such as certain fluorophenyl esters, have been designed to react preferentially with lysines in specific microenvironments. nih.gov Other classes of reagents used for lysine modification include isothiocyanates, β-lactams, and acyl fluorides. rsc.org

A notable example of a highly modular and effective site-selective strategy involves a two-step procedure. nih.govacs.orgnih.gov First, a monoclonal antibody (mAb) is modified with a branched, azide-bearing perfluorophenyl ester (PFP-bisN₃). This reagent selectively reacts with a single lysine residue within each light chain of the antibody. nih.govacs.org In the second step, a payload carrying a dibenzocyclooctyne (DBCO) group is attached to the azide-modified antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. nih.govacs.orgnih.gov This method has been successfully used to create well-defined and homogeneous radioimmunoconjugates for applications such as positron emission tomography (PET). nih.govacs.org The homogeneity of the resulting conjugate, as confirmed by techniques like electrospray ionization mass spectrometry (ESI-MS) and SDS-PAGE, is a significant advantage over traditional stochastic labeling methods. nih.govacs.orgnih.gov

| Strategy | Principle | Example Reagents/Systems | Key Advantages | Reference |

|---|---|---|---|---|

| Microenvironment Exploitation | Utilizes the unique chemical environment of a specific lysine to enhance its reactivity. | Fluorophenyl esters | Selectivity for naturally occurring lysines without protein engineering. | nih.gov |

| Enzyme-Directed Modification | Enzymes catalyze bond formation at specific recognition sites. | Sortase A | Exquisite site-selectivity and specificity under biological conditions. | nih.gov |

| Proximity-Induced Reactivity | A binding moiety brings a reactive group close to the target lysine. | Cysteine-to-lysine transfer (CLT) | Improved homogeneity of the final product. | rsc.org |

| Two-Step Bioorthogonal Ligation | Selective installation of a bioorthogonal handle followed by reaction with a payload. | PFP-bisN₃ followed by DBCO-payload | Highly modular, produces well-defined and homogeneous conjugates. | nih.govacs.orgnih.gov |

Targeted Dynamic Nuclear Polarization (DNP-NMR) with this compound Derivatives for Structural Biology

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural biology, providing atomic-level insights into the structure, dynamics, and interactions of biomolecules. tdl.orgnumberanalytics.com However, a major limitation of NMR is its inherently low sensitivity, which often necessitates large amounts of sample and long acquisition times. acs.orgoup.com Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances NMR signal intensities, often by several orders of magnitude, by transferring the high polarization of electron spins from a polarizing agent to the surrounding nuclear spins. oup.comrsc.org This sensitivity boost enables the study of challenging biological systems, such as large protein complexes and proteins in their native cellular environments. tdl.orgnumberanalytics.com

In a typical DNP experiment, a stable radical, serving as the polarizing agent, is co-dissolved with the biomolecule of interest in a glassy matrix. ncsu.edu While effective, this approach of using soluble, uniformly distributed polarizing agents has drawbacks, including potential dilution of the sample and background signals from the matrix. A more advanced and refined approach is Targeted DNP , where the paramagnetic polarizing agent is site-specifically attached to the biomolecule under investigation. rsc.org This strategy offers several advantages:

Selective Enhancement: Hyperpolarization is concentrated at the site of interest, providing strong signals from the labeled protein while minimizing background from other components in complex mixtures like cell lysates. researchgate.net

Distance Information: The paramagnetic tag can induce effects like paramagnetic relaxation enhancement (PRE), which provides valuable distance restraints for structural modeling. rsc.org

The dinitrophenyl (DNP) group itself is not the polarizing agent in DNP-NMR. Instead, the technique utilizes stable radicals like nitroxides (e.g., TOTAPOL) or certain metal ions (e.g., Gd(III)) as polarizing agents. acs.orgrsc.orgncsu.edu A this compound derivative can be instrumental in the targeted DNP approach by serving as a chemical handle to covalently attach a polarizing agent to a specific lysine residue on a protein.

The process would involve synthesizing a bifunctional molecule that contains both a lysine-reactive group (which could be part of a larger structure that recognizes a specific lysine) and a stable radical suitable for DNP. For instance, a derivative of DNP could be synthesized to incorporate a nitroxide biradical. This DNP-nitroxide conjugate would then be reacted with a protein, targeting a specific lysine residue through the principles of site-selective bioconjugation described previously. The resulting protein, now bearing a covalently attached polarizing agent at a defined location, can be analyzed by solid-state NMR. Microwave irradiation then transfers polarization from the tethered radical to the nuclei of the protein, enabling the acquisition of high-sensitivity NMR data for structural analysis. rsc.orgncsu.edu This approach allows for the precise placement of the hyperpolarization source, turning this compound into a crucial tool for advanced structural biology studies using targeted DNP-NMR.

| Approach | Description | Polarizing Agent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Conventional DNP | The polarizing agent is uniformly distributed in the sample with the biomolecule. | Soluble radicals (e.g., TOTAPOL, AMUPol) | General applicability, straightforward sample preparation. | Requires cryoprotectant matrix, can have background signals. | tdl.orgncsu.edu |

| Targeted DNP | The polarizing agent is covalently attached to a specific site on the biomolecule. | Site-specifically attached radicals (e.g., nitroxide-labeled amino acids) | Selective enhancement of the target, provides distance information, reduces required radical concentration. | Requires synthesis of tagged molecules and site-selective conjugation. | rsc.orgresearchgate.net |

Applications of Dinitrophenyl Lysine in Contemporary Chemical Biology and Biotechnology Research

Role in Advanced Peptide Synthesis and Targeted Modification Strategies

The modification of lysine (B10760008) residues with a 2,4-dinitrophenyl (DNP) group is a foundational technique in peptide chemistry, dating back to the pioneering work of Frederick Sanger. stackexchange.comconsensus.app Sanger utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now known as Sanger's reagent, to react with the free amino groups in proteins, including the N-terminal α-amino group and the ε-amino group of lysine side chains. consensus.appacs.org This reaction forms a stable, yellow-colored DNP-amino acid derivative that can withstand acid hydrolysis, a property that was instrumental in the first-ever sequencing of a protein, insulin (B600854). stackexchange.comacs.org

In modern peptide science, this principle is applied for precise, targeted modifications. The ε-amino group of lysine is significantly more nucleophilic than other side chains like arginine's guanidinium (B1211019) group, making the reaction with reagents like FDNB or 2,4-dinitrobenzene sulfonic acid highly specific under controlled conditions. stackexchange.comnih.gov This allows for the selective labeling of lysine residues within a peptide chain. stackexchange.com

This targeted modification is crucial in solid-phase peptide synthesis (SPPS), where protecting groups are essential to ensure the correct amino acid sequence. Fmoc-Lys(Dnp)-OH is a commercially available derivative used in Fmoc-based SPPS. sigmaaldrich.com Here, the DNP group serves a dual purpose: it acts as a protecting group for the lysine side chain and as a chromogenic or quenching label in the final peptide. sigmaaldrich.com For instance, the DNP group is a preferred quencher for the Mca (methoxycoumarin-4-yl)acetyl fluorophore, making it highly useful for synthesizing fluorescence-quenched peptide substrates for protease activity assays. sigmaaldrich.com However, the stability of the DNP group can be a challenge; for example, the Dnp protecting group on a histidine residue can be unintentionally cleaved under the standard Fmoc-deprotection conditions (20% piperidine (B6355638) in DMF), a critical consideration when designing complex synthetic strategies. nih.gov

A variety of reagents are available for the dinitrophenylation of lysine, each with specific applications.

| Reagent Name | Abbreviation / Common Name | Primary Use | Reference |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | FDNB, Sanger's Reagent | Classic reagent for N-terminal and lysine labeling in protein sequencing. | stackexchange.comacs.org |

| 2,4-Dinitrobenzene sulfonic acid | DNBS | Water-soluble alternative to FDNB, used for modifying proteins in aqueous solutions. | nih.govresearchgate.net |

| N-α-Fmoc-N-ε-2,4-dinitrophenyl-L-lysine | Fmoc-Lys(Dnp)-OH | Building block for Fmoc solid-phase peptide synthesis to incorporate a DNP-labeled lysine. | sigmaaldrich.com |

| 2,4-dinitrophenyl N-hydroxysuccinimide ester | DNP-NHS | Targets primary amines (N-terminus or lysine) for DNP conjugation; an alternative to biotin (B1667282) for tagging biomolecules. | biotium.com |

Development of Novel Targeted Therapeutic Agents and Diagnostic Platforms

The strong and specific interaction between the DNP hapten and anti-DNP antibodies is the cornerstone of its use in developing novel therapeutics and diagnostics. This hapten-antibody pair provides a versatile modular system for bridging molecules to targets or for detecting specific analytes.